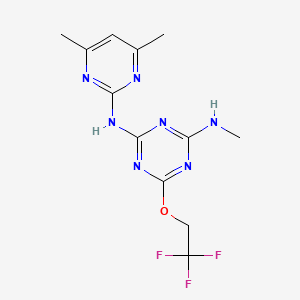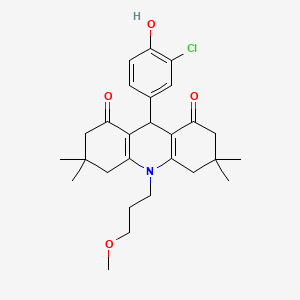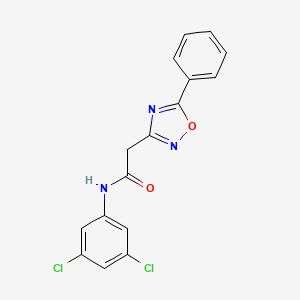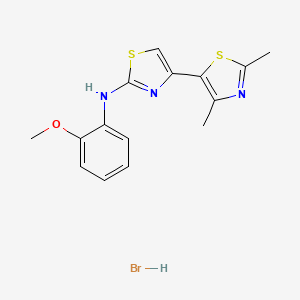![molecular formula C14H11BrClN3O2S B5213184 2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5213184.png)
2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BPC-157 and has been studied extensively for its ability to promote healing and tissue regeneration in various animal models. In
作用機序
The exact mechanism of action of BPC-157 is not fully understood, but it is believed to work by promoting the production of growth factors and cytokines that are involved in tissue repair and regeneration. BPC-157 has also been shown to increase the expression of genes that are involved in angiogenesis and extracellular matrix synthesis.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a variety of biochemical and physiological effects in animal models. Some of the effects include:
- Accelerated healing of various tissues
- Reduced inflammation
- Increased angiogenesis
- Increased extracellular matrix synthesis
- Improved muscle and tendon function
- Reduced pain
実験室実験の利点と制限
One of the main advantages of using BPC-157 in lab experiments is its ability to promote tissue healing and regeneration. This makes it a useful tool for studying the mechanisms of tissue repair and for developing new therapies for various diseases. However, there are also some limitations to using BPC-157 in lab experiments. One of the main limitations is the lack of human clinical trials, which makes it difficult to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for research on BPC-157. Some of the areas of research include:
- Clinical trials to determine the safety and efficacy of BPC-157 in humans
- Development of new therapies for various diseases based on the regenerative properties of BPC-157
- Investigation of the mechanisms of action of BPC-157 to better understand its therapeutic properties
- Development of new synthetic peptides based on the structure of BPC-157 with improved therapeutic properties
Conclusion:
BPC-157 is a synthetic peptide that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to promote tissue healing and regeneration in various animal models, and has potential applications in the development of new therapies for various diseases. While there are still many questions that need to be answered about the safety and efficacy of BPC-157 in humans, the future looks promising for this compound and its potential applications in medicine.
合成法
BPC-157 is a synthetic peptide that is derived from a naturally occurring protein called Body Protection Compound. The synthesis of BPC-157 involves the use of solid-phase peptide synthesis, which is a widely used method for the production of peptides. The process involves the assembly of amino acid building blocks in a stepwise manner using a resin-bound peptide chain as a template. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
科学的研究の応用
BPC-157 has been studied extensively for its potential therapeutic properties in various animal models. Some of the areas of research include wound healing, bone healing, muscle and tendon repair, and gastrointestinal tract healing. In animal studies, BPC-157 has been shown to accelerate the healing of various tissues, reduce inflammation, and promote angiogenesis.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[(5-chloropyridin-2-yl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O2S/c15-9-1-4-11(5-2-9)21-8-13(20)19-14(22)18-12-6-3-10(16)7-17-12/h1-7H,8H2,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKKCYFXMAGBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[(5-chloropyridin-2-yl)carbamothioyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)

![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)

![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5213167.png)
![(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)
![4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5213181.png)